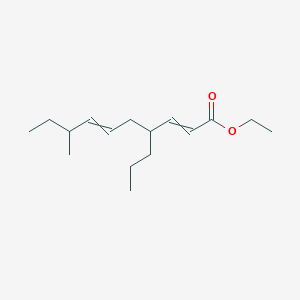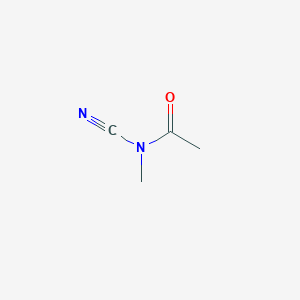
N-Cyano-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyano-N-methylacetamide is an organic compound with the molecular formula C4H6N2O. It is a derivative of acetamide, where the hydrogen atom on the nitrogen is replaced by a cyano group (–CN) and a methyl group (–CH3). This compound is known for its applications in organic synthesis, particularly in the formation of heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Cyano-N-methylacetamide can be synthesized through various methods. One common method involves the reaction of methyl cyanoacetate with different amines. For instance, the direct treatment of methyl cyanoacetate with amines at room temperature without solvent can yield N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of alkyl cyanoacetates and substituted aryl or heteryl amines under various reaction conditions. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods .
Análisis De Reacciones Químicas
Types of Reactions
N-Cyano-N-methylacetamide undergoes several types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with various reagents.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Condensation Reactions: These reactions often involve bidentate reagents to form heterocyclic compounds.
Substitution Reactions: Common reagents include alkyl halides and other electrophiles.
Major Products
The major products formed from these reactions are often heterocyclic compounds, which are valuable in pharmaceutical and chemical research .
Aplicaciones Científicas De Investigación
N-Cyano-N-methylacetamide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mecanismo De Acción
The mechanism of action of N-Cyano-N-methylacetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl groups. These functional groups make the compound highly reactive, allowing it to form stable intermediates and products in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylcyanoacetamide: Similar in structure but lacks the cyano group.
N-Cyanoacetamide: Similar but without the methyl group.
Uniqueness
N-Cyano-N-methylacetamide is unique due to the presence of both the cyano and methyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Propiedades
Número CAS |
87718-98-7 |
|---|---|
Fórmula molecular |
C4H6N2O |
Peso molecular |
98.10 g/mol |
Nombre IUPAC |
N-cyano-N-methylacetamide |
InChI |
InChI=1S/C4H6N2O/c1-4(7)6(2)3-5/h1-2H3 |
Clave InChI |
IYQDAZMADIGFIO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azeto[1,2-A]benzimidazole](/img/structure/B13798211.png)
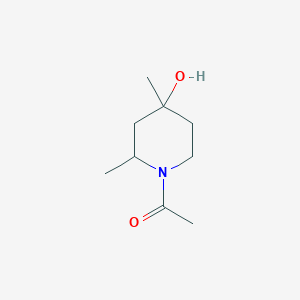
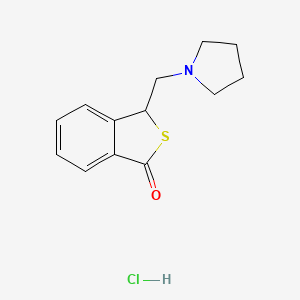
![3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13798227.png)
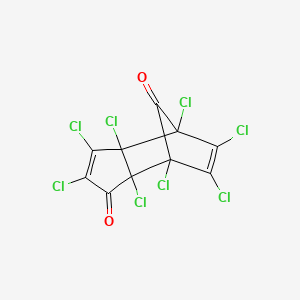

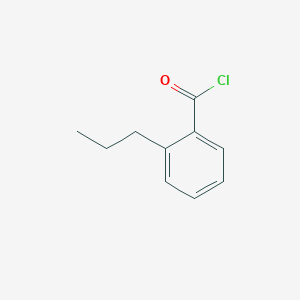
![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)

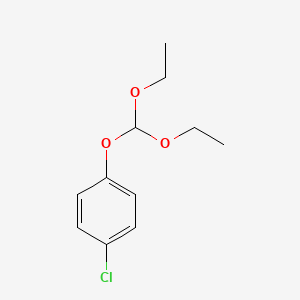
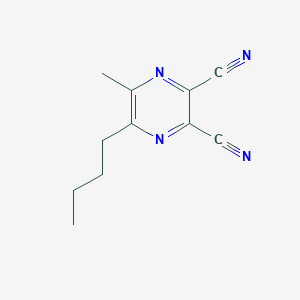
![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)

